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Cat. No.: B1217010 Get Quote

Introduction

Glycidyl 4-toluenesulfonate (GlyTs), also known as glycidyl tosylate, is a versatile bifunctional

monomer containing both an epoxide ring and a tosylate group. The tosylate is an excellent

leaving group, which presents a significant challenge for conventional polymerization

techniques. In standard anionic ring-opening polymerization (ROP), nucleophilic initiators

preferentially cause substitution of the tosylate group rather than initiating the polymerization

via epoxide ring-opening.[1][2] This has led to GlyTs being considered a "non-polymerizable"

monomer under typical conditions.[1][2]

However, recent advancements have demonstrated that GlyTs can be effectively

copolymerized with other epoxides, such as propylene oxide (PO) or ethylene oxide (EO),

using an "activated monomer" polymerization mechanism.[1][2] The resulting copolymers

contain pendant tosylate groups that serve as highly reactive sites for post-polymerization

modification. This two-step strategy allows for the creation of a diverse library of functional and

specialty polyethers that are otherwise inaccessible, making it a valuable tool for researchers in

materials science and drug development.[1][3]
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The successful incorporation of Glycidyl 4-toluenesulfonate into a polymer backbone is

achieved through the activated monomer ring-opening polymerization (AM-ROP). In this

mechanism, a Lewis acid is used as a catalyst. The Lewis acid coordinates to the oxygen atom

of the epoxide ring on the monomer, thereby activating it for nucleophilic attack.[4] This

activation enhances the monomer's electrophilicity and allows the polymerization to proceed

while minimizing the undesired nucleophilic attack on the tosylate group. This method yields

statistical copolymers with pendant reactive tosylate functionalities, which act as a scaffold for

subsequent modifications.[1]
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Figure 1. General workflow for synthesizing reactive polyether copolymers using GlyTs.
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Protocol: Copolymerization of Propylene Oxide (PO) and Glycidyl 4-toluenesulfonate (GlyTs)

This protocol is adapted from the methodology described by Jung, P. et al. (2019).[1][2]

Materials:

Propylene oxide (PO), distilled over CaH₂

Glycidyl 4-toluenesulfonate (GlyTs)

Dichloromethane (DCM), anhydrous

2-Propanol (initiator)

Triisobutylaluminum (iBu₃Al, 1 M in hexanes) (catalyst)

Methanol

Argon or Nitrogen gas (for inert atmosphere)

Standard Schlenk line or glovebox equipment

Procedure:

Preparation: All glassware should be flame-dried under vacuum and cooled under an inert

atmosphere (Argon or Nitrogen). All liquid reagents should be handled using gas-tight

syringes.

Initiator & Catalyst: In a dried Schlenk flask, add 2-Propanol (1 equivalent) to anhydrous

DCM. Cool the solution to 0 °C.

Slowly add triisobutylaluminum (iBu₃Al) solution (3 equivalents) to the flask. Stir the mixture

at room temperature for 30 minutes to form the aluminum alkoxide initiator complex.

Monomer Addition: Prepare a mixture of propylene oxide (PO) and Glycidyl 4-
toluenesulfonate (GlyTs) in the desired molar ratio (e.g., 90:10) in a separate flask.
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Add the monomer mixture to the initiator solution at the desired reaction temperature (e.g., 0

°C or room temperature).

Polymerization: Allow the reaction to proceed for the desired time (e.g., 24-48 hours).

Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H

NMR spectroscopy.

Quenching: Once the desired conversion is reached, quench the reaction by slowly adding

an excess of methanol.

Purification: Concentrate the solution under reduced pressure. Dissolve the crude polymer in

a minimal amount of DCM and precipitate it by adding the solution dropwise into a large

volume of cold methanol.

Drying: Decant the solvent and dry the resulting polymer under vacuum to a constant weight.

Characterization: Analyze the final copolymer for molecular weight (Mₙ) and dispersity (Đ)

using Gel Permeation Chromatography (GPC) and determine the incorporation of GlyTs

using ¹H NMR spectroscopy.

Quantitative Data

The following table summarizes representative data for the copolymerization of PO and GlyTs.

Copolymer
Composition
(PO:GlyTs)

Mₙ (GPC, g/mol ) Dispersity (Đ)
GlyTs
Incorporation
(NMR)

P(PO₀.₉₃-co-GlyTs₀.₀₇) 4,200 1.15 7%

P(PO₀.₈₈-co-GlyTs₀.₁₂) 6,800 1.18 12%

P(PO₀.₇₅-co-GlyTs₀.₂₅) 5,500 1.25 25%

Data adapted from

Jung, P. et al. (2019).

[1]
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Application Note 2: Post-Polymerization
Modification of Reactive Copolymers
Principle

The key advantage of incorporating GlyTs into polyethers is the creation of a reactive polymer

backbone. The pendant tosylate groups are excellent leaving groups and are highly susceptible

to nucleophilic substitution (Sₙ2) reactions. This allows for the quantitative modification of the

copolymer with a wide array of nucleophiles, including amines, azides, thiols, and carboxylates.

This "post-modification" strategy provides a universal pathway to a library of functional

polyethers with tailored properties for applications in drug delivery, biomaterials, and surface

coatings.[1][3]

Reaction Pathway

Figure 2. Pathway for post-polymerization modification via nucleophilic substitution.

Protocol: Nucleophilic Substitution with Dimethylamine

This protocol provides a general method for modifying the P(PO-co-GlyTs) copolymer with an

amine.

Materials:

P(PO-co-GlyTs) copolymer

Dimethylamine (2 M solution in THF)

Tetrahydrofuran (THF), anhydrous

Diethyl ether or Hexane (for precipitation)

Argon or Nitrogen gas

Procedure:
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Dissolution: In a dried Schlenk flask under an inert atmosphere, dissolve the P(PO-co-GlyTs)

copolymer (1 equivalent of tosylate groups) in anhydrous THF.

Nucleophile Addition: Add an excess of dimethylamine solution (e.g., 5-10 equivalents per

tosylate group) to the polymer solution at room temperature.

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C)

for 12-24 hours.

Monitoring: Monitor the reaction for the disappearance of the tosylate signal in the ¹H NMR

spectrum to confirm complete substitution.

Purification: Once the reaction is complete, concentrate the solution under reduced pressure.

Dissolve the crude product in a minimal amount of THF and precipitate into a large volume of

a non-solvent like cold diethyl ether or hexane.

Drying: Isolate the precipitate by filtration or decantation and dry under vacuum to a constant

weight.

Characterization: Confirm the structure of the functionalized polymer using ¹H NMR and

FTIR spectroscopy.

Examples of Functionalization

The tosylate moiety can be substituted with various nucleophiles to introduce different

functionalities.
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Nucleophile Reagent Example
Resulting
Functional Group

Potential
Application

Amine Dimethylamine Tertiary Amine

pH-responsive

materials, drug

carriers

Azide Sodium Azide (NaN₃) Azide

Click-chemistry

handle for

bioconjugation

Thiol Sodium thiophenolate Thioether
High refractive index

materials, adhesives

Carboxylate Sodium Acetate Ester
Biodegradable

materials

Table based on

examples from Jung,

P. et al. (2019).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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